2-Bromo-1,1,1,3,3,3-hexafluoropropane

Beschreibung

Contextualizing 2-Bromo-1,1,1,3,3,3-hexafluoropropane as a Fluorinated Building Block in Contemporary Organic Synthesis

In organic synthesis, "building blocks" are functionalized molecules that serve as the fundamental components for assembling more complex molecular structures. sigmaaldrich.com Fluorinated building blocks are therefore crucial reagents for introducing fluorine or fluoroalkyl groups into target molecules. This compound is a halogenated hydrocarbon that functions as such a building block. Its structure contains the robust 1,1,1,3,3,3-hexafluoroisopropyl group, and the presence of a bromine atom provides a reactive site for synthetic transformations.

This compound is a derivative of 1,1,1,3,3,3-hexafluoropropane (B1216460), a compound noted for its use as a fire extinguishant and refrigerant. nih.gov The addition of a bromine atom provides a key point of reactivity, allowing chemists to incorporate the hexafluorinated propane (B168953) moiety into larger, more complex molecules through various coupling and substitution reactions. Although specific, detailed research findings on the direct synthetic applications of this compound are specialized, compounds of this class are recognized as important intermediates. For instance, related bromo-fluorinated alkanes are utilized to synthesize perfluoroalkylated aromatic substances, which have broad applications in the development of pesticides and pharmaceuticals. google.com

Below is a table of key physical and chemical properties for this compound.

| Property | Value |

| Molecular Formula | C₃HBrF₆ |

| Molecular Weight | 248.94 g/mol |

| Boiling Point | 36°C alfa-chemistry.com |

| Density | 1.856 g/cm³ alfa-chemistry.com |

| CAS Number | 2252-79-1 alfa-chemistry.com |

This data is compiled from chemical supplier information for research-grade material. alfa-chemistry.com

Strategic Importance of Highly Fluorinated Propanes in Chemical Research

The strategic importance of highly fluorinated propanes and other alkanes in chemical research stems from the unique and potent effects that fluorine imparts upon a molecule. The incorporation of fluorine can significantly enhance properties such as thermal stability and chemical resistance. numberanalytics.com This is largely due to the strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry with an average bond energy of around 485 kJ/mol. wikipedia.orgresearchgate.net

Highly fluorinated moieties are sought after in various fields for the specific attributes they confer:

In Materials Science: Fluorine's inclusion in polymers results in materials with high thermal stability, chemical inertness, and low coefficients of friction. wikipedia.orgnumberanalytics.com These fluoropolymers are essential in demanding applications, from aerospace components to non-stick coatings. numberanalytics.com

In Electronics: The electronics industry utilizes fluorinated compounds like perfluoropropane (C₃F₈) as plasma etching and cleaning gases during semiconductor manufacturing, a critical step that requires high-purity materials. nih.gov

In Medicinal Chemistry and Agrochemicals: Introducing fluoroalkyl groups can alter a molecule's lipophilicity and bioavailability, potentially improving its efficacy as a drug or pesticide. numberanalytics.com The stability of the C-F bond can also block metabolic pathways, increasing the compound's active lifetime. numberanalytics.com

The following table summarizes the strategic advantages conferred by heavy fluorination in propane-based structures and their resulting applications.

| Property Conferred by Fluorination | Resulting Application Area | Example |

| High Thermal & Chemical Stability | Advanced Polymers, Lubricants wikipedia.orgnumberanalytics.com | Fluoropolymers for harsh environments numberanalytics.com |

| Unique Volatility & Gaseous Properties | Electronics Manufacturing nih.gov | Plasma etching gases nih.gov |

| Altered Bioavailability & Metabolism | Pharmaceuticals, Agrochemicals numberanalytics.com | Development of more stable and effective drugs numberanalytics.com |

| Non-flammability | Fire Suppression wikipedia.orgnih.gov | Refrigerants and fire extinguishants wikipedia.orgnih.gov |

The deliberate synthesis and use of building blocks like this compound are central to accessing these advanced applications, making such compounds strategically vital in modern chemical research and development.

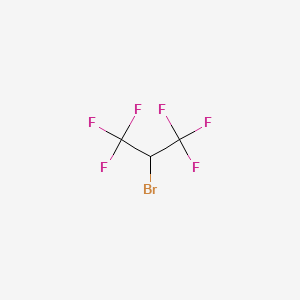

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-bromo-1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF6/c4-1(2(5,6)7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUYTCRSXFUQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449713 | |

| Record name | 2-Bromo-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252-79-1 | |

| Record name | 2-Bromo-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 1,1,1,3,3,3 Hexafluoropropane and Analogous Structures

Precursor-Based Approaches to Polyfluorinated Propanes

The synthesis of polyfluorinated propanes often begins with precursor molecules that are systematically modified to introduce fluorine and other functional groups. These approaches provide a versatile platform for creating a wide array of fluorinated compounds.

Halogenation and Interhalogenation Reactions of Fluorinated Alkenes and Alkanes

Halogenation is a fundamental process for introducing halogen atoms into organic molecules. msu.edu In the context of fluorinated compounds, this typically involves the substitution of hydrogen atoms with halogens like fluorine, chlorine, or bromine. msu.eduunacademy.com The reactivity of halogens in these reactions decreases in the order of F₂ > Cl₂ > Br₂ > I₂. libretexts.org While fluorine is highly reactive and often difficult to control, chlorine and bromine are commonly used for more selective halogenation. libretexts.org These reactions can be initiated by heat or light and often proceed via a free radical chain mechanism. libretexts.org

For alkanes larger than ethane, halogenation can lead to a mixture of isomeric products. libretexts.orglibretexts.org For example, the chlorination of propane (B168953) yields both 1-chloropropane (B146392) and 2-chloropropane. libretexts.orglibretexts.org The distribution of these products is influenced by the relative reactivity of the different hydrogen atoms (primary, secondary, etc.) within the alkane. msu.edulibretexts.orglibretexts.org

Interhalogenation reactions involving fluorinated alkenes are also a key synthetic route. For instance, the thermal reaction of hexafluoropropene (B89477) with alkanes like n-butane can produce a variety of adducts through a radical-chain mechanism. rsc.orgpsu.edu This process involves hydrogen abstraction from the alkane, followed by the addition of the resulting alkyl radical to the hexafluoropropene. rsc.orgpsu.edu

Nucleophilic Fluorination Strategies for Perfluorinated Systems

Nucleophilic fluorination is a powerful method for introducing fluorine into organic molecules, often by displacing other halogens like chlorine or bromide. wikipedia.org This approach utilizes reagents that act as a source of fluoride (B91410) ions (F⁻). wikipedia.org Common sources of fluoride for these reactions include alkali metal fluorides and hydrogen fluoride, often in the presence of a metal fluoride catalyst. wikipedia.org

The development of novel fluorinating agents is an active area of research, aiming for greater efficiency, selectivity, and milder reaction conditions. ucla.edunumberanalytics.com Some of these newer reagents include fluorinated sulfonamides and N-heterocyclic carbene (NHC) stabilized fluorinating agents. numberanalytics.com Transition metal complexes can also mediate nucleophilic fluorination. For example, a cyclometallated rhodium complex has been shown to catalyze the fluorination of acyl chlorides to acyl fluorides. acs.orgnih.gov This process is believed to involve the formation of a reactive Rh-F bond. acs.org

Radical and Transition Metal-Catalyzed Fluoroalkylation Pathways

Radical fluoroalkylation involves the addition of fluoroalkyl radicals to organic substrates. These reactions can be initiated through various methods, including the use of visible light and transition metal photocatalysts or organic dyes. conicet.gov.ar This strategy allows for the formation of C-C bonds and the introduction of fluoroalkyl groups into a wide range of molecules. conicet.gov.ar

Transition metal-catalyzed fluoroalkylation has emerged as a significant tool in organofluorine chemistry. nih.gov Metals like palladium and copper are commonly employed due to their efficiency. nih.gov These reactions can proceed through various mechanisms, including cross-coupling and direct introduction of fluorinated moieties. nih.gov For instance, palladium-catalyzed reactions can be used for the fluorination of aryl triflates and bromides. nih.gov Transition metal-mediated cross-electrophile coupling between carbon electrophiles and fluoroalkyl electrophiles offers a direct route to synthesize a variety of fluoroalkylated compounds. hep.com.cn Nickel-catalyzed reductive fluoroalkylation is a notable example of this approach. hep.com.cn

Targeted Synthesis of 2-Bromo-1,1,1,3,3,3-hexafluoropropane

The specific synthesis of this compound can be achieved through several targeted routes, building upon the general principles of fluorination and halogenation.

Direct Bromination and Halogen Exchange Routes

Direct bromination of 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa) represents a potential, though challenging, route. Given the stability of the C-H bonds in highly fluorinated alkanes, this reaction would likely require harsh conditions, such as high temperatures or UV irradiation, to generate the necessary radicals for substitution.

A more common and versatile approach is through halogen exchange reactions. wikipedia.org This method involves converting an organic halide into an organometallic compound, which can then react with a bromine source. wikipedia.org For instance, an organolithium or Grignard reagent can be prepared from a suitable precursor, followed by reaction with elemental bromine or another electrophilic bromine source. wikipedia.org Metal-halogen exchange is a fundamental reaction in organometallic chemistry, often used to prepare organolithium compounds from organochlorides, bromides, and iodides. wikipedia.org The exchange rates typically follow the trend I > Br > Cl. wikipedia.org

| Reaction Type | Reagents | Conditions | Key Features |

| Direct Bromination | 1,1,1,3,3,3-Hexafluoropropane, Br₂ | High Temperature or UV Light | Radical chain mechanism, potential for multiple bromination products. |

| Halogen-Lithium Exchange | Organohalide, n-Butyllithium or t-Butyllithium, Bromine Source | Low Temperatures (e.g., -78°C to -100°C) | Fast reaction, allows for the introduction of bromine at a specific position. tcnj.edu |

| Grignard Reagent Formation | Organohalide, Magnesium, Bromine Source | Anhydrous Ether Solvent | Forms an organomagnesium halide, which is then brominated. |

This table provides a summary of potential direct bromination and halogen exchange routes.

Derivatization of Hexafluoropropane Derivatives

Derivatization is a process where a compound is chemically modified to make it suitable for a particular analytical method or to create a new compound with desired properties. libretexts.orgresearchgate.net In the context of synthesizing this compound, this could involve starting with a functionalized hexafluoropropane derivative. For example, a hexafluoropropane with a leaving group other than hydrogen at the 2-position could be subjected to nucleophilic substitution with a bromide salt.

Alternatively, a precursor like hexafluoropropene can be utilized. The addition of HBr across the double bond of hexafluoropropene would, according to Markovnikov's rule, be expected to place the bromine on the central carbon, although anti-Markovnikov addition can also be achieved under radical conditions. Another approach involves the ring-opening of hexafluoropropylene oxide with a bromide source, which can lead to brominated hexafluoropropanone derivatives that could potentially be converted to the desired product. rsc.org

| Starting Material | Reagents | Intermediate/Product | Reaction Type |

| Hexafluoropropene | HBr | 2-Bromo-1,1,1,2,3,3-hexafluoropropane | Electrophilic Addition |

| Hexafluoropropylene Oxide | LiBr/ZnBr₂, then reduction | Bromo-hexafluoro-propanol derivative | Nucleophilic Ring Opening |

| 1,1,1,3,3,3-Hexafluoropropan-2-ol | PBr₃ or other brominating agent | This compound | Nucleophilic Substitution |

This table illustrates potential derivatization routes for synthesizing the target compound.

Emerging Synthetic Paradigms for Fluorinated Alkanes and Building Blocks

The synthesis of fluorinated alkanes, such as this compound, and the introduction of fluorinated moieties into organic molecules are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. This section explores contemporary synthetic strategies that have emerged to meet the growing demand for these valuable compounds.

Decarboxylative Fluorination Strategies for Fluorine-Containing Substituents

Decarboxylative fluorination has surfaced as a potent and versatile strategy for the introduction of fluorine-containing functional groups into organic molecules. nih.gov This method offers several advantages, including the use of readily available carboxylic acids as substrates, mild reaction conditions, and the release of carbon dioxide as the sole byproduct, simplifying purification processes. nih.govresearchgate.net The strategies can be broadly categorized into two main approaches: the decarboxylation of reagents to generate reactive fluorinated species and the decarboxylation of substrates to create reactive intermediates that can be subsequently fluorinated. nih.gov

One of the key benefits of decarboxylative coupling is the ability to generate reactive species under gentle conditions, making the process compatible with a wide range of functional groups. nih.gov This is particularly advantageous in the synthesis of complex molecules with biomedical potential. nih.gov Various fluorinating reagents and catalytic systems, including photoredox catalysis, have been employed to facilitate these transformations. scispace.com For instance, visible light-promoted photoredox catalysis has enabled the direct conversion of aliphatic carboxylic acids to their corresponding alkyl fluorides. scispace.com

While direct synthesis of this compound via decarboxylative fluorination is not prominently documented, the principles of this methodology can be applied to the synthesis of analogous fluorinated structures. The general approach involves the conversion of a suitable carboxylic acid precursor to a reactive intermediate, which then undergoes fluorination. The choice of fluorinating agent and catalyst is crucial for the success of the reaction.

Table 1: Comparison of Decarboxylative Fluorination Strategies

| Strategy | Description | Advantages | Key Reagents/Catalysts |

| Reagent Decarboxylation | A fluorinated carboxylic acid salt is decarboxylated to generate a reactive fluorinated nucleophile or radical. | Utilizes simple fluorinated starting materials. | Halodifluoroacetates, Trifluoroacetates, Copper salts. nih.gov |

| Substrate Decarboxylation | A non-fluorinated carboxylic acid is decarboxylated to form a carbon-centered radical or anion, which is then trapped by a fluorine source. | Broad substrate scope, applicable to complex molecules. | Selectfluor®, Photoredox catalysts (e.g., Iridium or Ruthenium complexes), Silver catalysts. scispace.comresearchgate.netnih.gov |

Recent advancements have focused on expanding the scope and efficiency of these reactions. For example, the use of organic dyes as transition-metal-free photocatalysts has been explored for the decarboxylative fluorination of aliphatic carboxylic acids in aqueous solutions, presenting a greener alternative. rsc.org

Tandem Elimination/Allylic Shift/Hydrofluorination Cascade Processes

A significant breakthrough in the synthesis of molecules containing the hexafluoroisobutyl group involves a tandem elimination/allylic shift/hydrofluorination cascade process. nih.govrsc.org This methodology provides a novel pathway to construct bis-trifluoromethylated compounds, efficiently overcoming the common challenge of fluoride β-elimination that occurs with α-CF3-vinyl groups. nih.govrsc.org

The process is initiated by the reaction of a suitable nucleophile, such as an enolate, with a fluorinated electrophile like 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (B1273103). nih.gov The reaction proceeds through a sequence of steps:

Elimination: The initial alkylation is followed by the elimination of a leaving group, leading to the formation of a fluorinated alkene intermediate.

Allylic Shift: A subsequent allylic shift repositions the double bond.

Hydrofluorination: The final step involves the addition of hydrogen fluoride across the newly formed double bond to yield the desired hexafluoroisobutylated product.

The choice of base has been shown to be critical in directing the outcome of the reaction. While alkali metal bases tend to favor the formation of a pentafluorinated alkene, the use of tetrabutylammonium (B224687) fluoride (TBAF) promotes the hydrofluorination step, leading to the fully saturated hexafluoroisobutyl group. nih.govrsc.org

Table 2: Substrate Scope in Hexafluoroisobutylation via Tandem Cascade

| Substrate Type | R¹ Group | EWG¹ | EWG² | Yield (%) |

| Ketoester | Ethyl | CO₂Et | Ph | 84 |

| Ketoester | Benzyl | CO₂Et | Ph | 95 |

| Malonate | H | CO₂Et | CO₂Et | - |

| 1,3-Diketone | Me | Ph | Me | - |

| Schiff Base Ester | H | CO₂Et | - | - |

| Malononitrile | H | CN | CN | - |

| Data derived from studies on various ketoesters showing high efficiency. rsc.org Yields for other substrate classes are also reported to be generally good. |

This tandem process represents a conceptually new and powerful tool for the synthesis of complex molecules containing the bis-trifluoromethyl motif, with applications in the synthesis of enantiopure (S)-5,5,5,5',5',5'-hexafluoroleucine on a multigram scale. nih.gov

Advanced Approaches for Introducing Perfluoroalkyl and Hexafluoroisobutyl Groups

The introduction of perfluoroalkyl groups, and specifically the hexafluoroisobutyl moiety, into organic molecules is of great interest due to the unique properties these groups impart, such as increased lipophilicity and metabolic stability. academie-sciences.fr Traditional methods for introducing such groups often face challenges, including the need for harsh reaction conditions or the use of gaseous and difficult-to-handle reagents.

Recent advancements have focused on developing more practical and efficient one-step procedures. A notable example is the use of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane as a liquid, easy-to-handle electrophilic reagent for the direct incorporation of the hexafluoroisobutyl group. academie-sciences.fr This method overcomes the significant hurdle of β-fluoride elimination, which is a common side reaction with α-(trifluoromethyl)vinyl systems, through an in situ fluorination reaction. academie-sciences.fr

The success of this approach relies on a tandem mechanism that is facilitated by an excess of a fluoride source or a strong organic base like DBU. academie-sciences.fr This strategy has been successfully applied to the synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, demonstrating its utility in accessing valuable fluorinated amino acids for incorporation into peptides and proteins. academie-sciences.fr

Table 3: Reagents for Introducing Hexafluoroisobutyl Groups

| Reagent | Formula | Key Features | Application |

| 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | C₄H₃BrF₆ | Liquid at room temperature, easy to handle, serves as an electrophile. | One-step introduction of the hexafluoroisobutyl group into carbonylated compounds. academie-sciences.fr |

The development of such methodologies opens new avenues in organofluorine and medicinal chemistry by providing more accessible routes to novel fluorinated compounds with potential applications in drug discovery and materials science.

Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the specific reactivity of this compound that adheres to the requested outline. The search for specific experimental data, mechanistic studies, and detailed research findings for this particular compound across the specified reaction categories did not yield sufficient information.

The existing literature provides extensive general information on the reaction mechanisms outlined (nucleophilic substitution, elimination, cross-coupling, etc.), but these studies almost exclusively utilize simpler, non-fluorinated, or structurally different fluorinated substrates. An article on this compound based on the available information would require extensive theoretical extrapolation from these dissimilar compounds, which would not meet the required standards of scientific accuracy and sourcing for this specific subject.

Therefore, the requested article focusing solely on the chemical compound “this compound” with detailed research findings and data tables for each subsection cannot be provided at this time.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 1,1,1,3,3,3 Hexafluoropropane

Thermochemical Decomposition Pathways and Free Radical Generation

Detailed experimental or computational studies outlining the specific thermochemical decomposition pathways of 2-bromo-1,1,1,3,3,3-hexafluoropropane are not extensively available in the public domain. General principles of physical organic chemistry suggest that the carbon-bromine bond is the weakest bond in the molecule and, therefore, the most likely site for initial cleavage under thermal stress.

Upon heating, the compound is expected to undergo decomposition, which can lead to the release of irritating and hazardous gases and vapors. Hazardous combustion products identified in safety documentation include carbon monoxide (CO), carbon dioxide (CO2), and other halogenated compounds.

The primary step in the thermal decomposition is hypothesized to be the homolytic cleavage of the C-Br bond. This bond is significantly weaker than the C-F, C-C, and C-H bonds within the structure. This initial event would generate two free radical species:

A bromine radical (Br•)

A 1,1,1,3,3,3-hexafluoropropan-2-yl radical ((CF3)₂CH•)

Following their formation, these highly reactive radicals can participate in a variety of subsequent reactions, such as hydrogen abstraction, recombination, or further fragmentation, leading to a complex mixture of final decomposition products. However, without specific experimental studies, the exact nature and distribution of these products and the energetics of the competing reaction pathways remain speculative.

Table 1: Postulated Initial Free Radicals from Thermal Decomposition This table is based on general chemical principles, as specific experimental data for this compound is limited.

| Precursor Compound | Initial Bond Cleavage | Generated Free Radicals |

|---|---|---|

| This compound | C-Br Homolysis | Bromine radical (Br•) |

Strategic Applications of 2 Bromo 1,1,1,3,3,3 Hexafluoropropane in Advanced Chemical Synthesis

Role as a Versatile Fluorinated Building Block in Organic Transformations

2-Bromo-1,1,1,3,3,3-hexafluoropropane is a key fluorinated building block in modern organic synthesis, prized for its ability to introduce the valuable hexafluoroisopropyl (HFIP) moiety into a wide range of organic molecules. The incorporation of fluorine atoms or fluorine-containing groups can significantly alter the physical, chemical, and biological properties of organic compounds. The HFIP group, in particular, is known to enhance thermal stability, lipophilicity, and metabolic stability, making it a desirable feature in pharmaceuticals, agrochemicals, and advanced materials. alfa-chemistry.com

The utility of this compound as a building block stems from the reactivity of the carbon-bromine bond. This bond can participate in a variety of organic transformations, including nucleophilic substitutions, radical reactions, and metal-catalyzed cross-coupling reactions. These reactions allow for the facile construction of new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of complex fluorinated molecules from simpler precursors.

The presence of six electron-withdrawing fluorine atoms on the propane (B168953) backbone significantly influences the reactivity of the molecule. This high degree of fluorination makes the central carbon atom electron-deficient and activates the C-Br bond for various transformations. The versatility of this compound allows chemists to strategically incorporate the HFIP group to fine-tune the properties of target molecules for specific applications.

Table 1: Key Organic Transformations Involving this compound

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Substitution | Nucleophiles (e.g., alkoxides, thiolates, amines) | Ethers, thioethers, amines with HFIP group |

| Radical Addition | Alkenes, alkynes | Functionalized fluoroalkanes |

| Cross-Coupling Reactions | Organometallic reagents (e.g., Grignard, organozinc), catalyst (e.g., Palladium, Nickel) | Alkylated or arylated HFIP derivatives |

Synthesis of Complex Fluorinated Molecular Architectures and Scaffolds

The unique structural and electronic properties of this compound make it an invaluable tool for the construction of intricate fluorinated molecular architectures and scaffolds. The introduction of the bulky and highly electronegative hexafluoroisopropyl group can impart specific conformational constraints and electronic properties to a molecule, which are crucial in the design of bioactive compounds and functional materials.

One of the primary strategies for building complex molecules using this building block is through its participation in carbon-carbon bond-forming reactions. For instance, in metal-catalyzed cross-coupling reactions, this compound can be coupled with a wide array of organometallic partners, such as organoboronates (Suzuki coupling), organozincs (Negishi coupling), or organotins (Stille coupling). These reactions are highly efficient and tolerant of various functional groups, allowing for the late-stage introduction of the HFIP moiety into complex molecular frameworks.

Furthermore, the hexafluoroisopropyl group can serve as a key structural element in the design of novel scaffolds. Its steric bulk can be exploited to control the stereochemistry of subsequent reactions or to create specific binding pockets in biologically active molecules. The synthesis of fluorinated analogues of natural products and pharmaceuticals often utilizes such building blocks to enhance their therapeutic properties. The development of novel fluorinated building blocks continues to be an active area of research, driven by the demand for new molecules with tailored properties. beilstein-journals.org

Precursor for the Construction of Specialty Fluorinated Polymers and Materials

This compound and its derivatives are important precursors in the synthesis of specialty fluorinated polymers and materials. Fluoropolymers are a class of polymers that contain fluorine atoms in their structure and are known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and electrical properties.

The hexafluoroisopropylidene group, which can be derived from this compound, is a common structural motif in many high-performance fluoropolymers. This bulky, fluorinated group, when incorporated into a polymer backbone, disrupts chain packing and reduces crystallinity, leading to amorphous polymers with improved solubility, processability, and optical clarity.

One common route to such polymers involves the conversion of this compound into functionalized monomers. For example, it can be used to synthesize bisphenols containing the hexafluoroisopropylidene linkage. These bisphenols can then be polymerized with various diacid chlorides or dianhydrides to produce a range of high-performance polymers, including polyimides, polyamides, and polycarbonates. These materials find applications in demanding environments such as aerospace, electronics, and automotive industries.

Table 2: Examples of Fluoropolymers Derived from Hexafluoroisopropylidene-Containing Monomers

| Polymer Class | Monomers | Key Properties | Applications |

| Polyimides | Hexafluoroisopropylidene-containing dianhydrides and diamines | High thermal stability, excellent mechanical properties, low dielectric constant | Microelectronics, aerospace components |

| Polycarbonates | Hexafluoroisopropylidene-containing bisphenols | Optical clarity, high glass transition temperature, good mechanical strength | Optical lenses, data storage |

| Polyesters | Hexafluoroisopropylidene-containing diols and diacids | Chemical resistance, thermal stability | Specialty films, coatings |

Utility in the Formation of Branched Fluoroalkyl Olefins

While direct examples involving this compound are not extensively documented in readily available literature, the synthesis of branched fluoroalkyl olefins often utilizes closely related bromo- and halo-fluoroalkanes. google.com These reactions are of significant interest as fluoroalkylated olefins are important intermediates in the synthesis of various fluorinated compounds, including refrigerants, lubricants, and pharmaceuticals.

A common strategy for the synthesis of branched fluoroalkyl olefins involves the radical addition of a bromo-fluoroalkane across a carbon-carbon double or triple bond, followed by dehydrobromination. For instance, a related compound, 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane, has been shown to add to olefins like vinyl fluoride (B91410) in the presence of a radical initiator such as dibenzoyl peroxide. google.com The resulting adduct can then be treated with a base to eliminate hydrogen bromide, yielding a branched fluoroalkyl olefin.

A similar reaction pathway can be envisioned for this compound. The radical generated from the homolytic cleavage of the C-Br bond could add to an olefin, leading to a new radical species that can then abstract a hydrogen atom to form the addition product. Subsequent elimination of HBr would furnish the desired branched fluoroalkyl olefin. The regioselectivity and stereoselectivity of such reactions would be influenced by the steric and electronic properties of both the fluoroalkyl radical and the olefin.

Computational Chemistry and Theoretical Modeling of 2 Bromo 1,1,1,3,3,3 Hexafluoropropane

Quantum Chemical Calculations for Molecular Architecture and Electronic Structure Elucidation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of molecules. wavefun.com Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are widely applied to solve the Schrödinger equation approximately, yielding valuable information about molecular equilibrium geometry, bond energies, and the distribution of electrons. arxiv.orgsciepub.com

These calculations allow for the precise determination of the molecule's architecture, including bond lengths, bond angles, and dihedral angles. For 2-bromo-1,1,1,3,3,3-hexafluoropropane, this involves computing the spatial arrangement of its carbon, fluorine, bromine, and hydrogen atoms. The electronic structure, which governs the molecule's reactivity, can be visualized through molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps. These graphical models help in understanding charge distribution and identifying sites susceptible to nucleophilic or electrophilic attack. wavefun.com DFT calculations, for instance, have been effectively used to determine the optimized structures and electronic properties of other brominated organic molecules. researchgate.net

The table below illustrates the typical data generated from quantum chemical calculations for the structural parameters of a molecule like this compound, based on computational studies of similar small halogenated alkanes. researchgate.net

| Parameter | Atom Pair/Triplet/Quartet | Typical Calculated Value |

| Bond Length | C-C | ~1.52 Å |

| C-H | ~1.09 Å | |

| C-F | ~1.35 Å | |

| C-Br | ~2.00 Å | |

| Bond Angle | F-C-F | ~109.5° |

| C-C-C | ~114° | |

| H-C-Br | ~109.5° | |

| Dihedral Angle | F-C-C-F | Varies with conformation |

Note: The values presented are representative and derived from computational studies on analogous structures. Specific values for this compound would require dedicated calculations.

Mechanistic Studies of Reactions Involving this compound via Computational Approaches

Computational approaches are crucial for mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms. sciepub.com For a substituted propane (B168953) like this compound, potential reactions include elimination (dehydrobromination) and substitution.

Theoretical studies on analogous molecules demonstrate the power of these methods. For example, the E2 elimination reaction of 2-bromopropane (B125204) has been investigated using DFT to model the reaction pathway from reactants to products through the transition state. researchgate.net Such studies involve locating the transition state structure, which is characterized by a single imaginary frequency, and performing Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition state connects the reactants and products. sciepub.comresearchgate.net

Similarly, computational studies on the reactions of other bromofluorocarbons, such as 1-bromo-3,3,3-trifluoropropene with hydroxyl radicals, have been used to explore potential energy surfaces for various reaction channels, including addition and abstraction. mdpi.com These calculations help determine the most energetically favorable pathways and predict reaction rate constants using methodologies like Transition State Theory (TST). mdpi.com A kinetic study of the related compound 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa) used computational methods to analyze its combustion inhibition mechanism, focusing on H-abstraction reactions by key radicals. nih.gov These approaches allow researchers to understand the detailed molecular events that occur during a chemical transformation.

| Mechanistic Aspect | Computational Method | Information Gained | Example from Analogous Systems |

| Reaction Pathway | Intrinsic Reaction Coordinate (IRC) | Maps the lowest energy path connecting reactants, transition state, and products. | E2 elimination of 2-bromopropane. researchgate.net |

| Transition State | Saddle Point Optimization | Identifies the geometry and energy of the highest point on the reaction path. | Gas-phase elimination of 2-bromopropionic acid. researchgate.net |

| Activation Energy | Energy difference calculation | Determines the energy barrier that must be overcome for the reaction to occur. | H-abstraction from HFC-236fa by OH radicals. nih.gov |

| Reaction Kinetics | Transition State Theory (TST) | Predicts the rate constants of elementary reaction steps. | Reaction of 1-bromo-3,3,3-trifluoropropene with OH. mdpi.com |

Predictive Modeling for Reactivity and Selectivity in Highly Fluorinated Systems

Predictive modeling uses computational algorithms to forecast the chemical behavior of compounds based on their molecular structure. nih.gov For highly fluorinated systems, these models are particularly valuable for assessing properties like reactivity, environmental fate, and potential as functional materials, such as replacements for halons. nist.gov

One major approach is the development of Quantitative Structure-Property Relationships (QSPRs) or Quantitative Structure-Activity Relationships (QSARs). mdpi.com These models establish a mathematical correlation between numerically encoded molecular features (descriptors) and an observed property. Descriptors can be derived from the compound's topology, geometry, or electronic structure. For classes of compounds like per- and poly-fluoroalkyl substances (PFAS), QSPR and machine learning models have been developed to predict physical-chemical properties and biological interactions. nih.govmdpi.com

Machine learning algorithms, such as Random Forest and Neural Networks, can uncover complex, non-linear relationships between structure and reactivity. researchgate.net For instance, machine learning has been applied to accurately predict carbon-fluorine bond dissociation energies in a wide range of PFAS molecules, which is a key parameter for understanding their stability and degradation pathways. chemrxiv.org Such models can be trained on data from known fluorinated compounds and then used to predict the reactivity of new or uncharacterized molecules like this compound.

Selectivity, which is the preference for a reaction to occur at one position of a molecule over another, can also be modeled. masterorganicchemistry.com While this compound has only one hydrogen atom, for other fluorinated alkanes with multiple reaction sites, computational models can predict the relative reactivity of different C-H bonds towards radical abstraction based on factors like bond strength and the stability of the resulting radical intermediate. masterorganicchemistry.comlibretexts.org

| Component | Description | Example Application |

| Molecular Descriptors | Numerical values representing topological, geometrical, or electronic features of a molecule. | Using descriptors to predict boiling points of potential halon replacements. nist.gov |

| Training Set | A dataset of molecules with known properties or activities used to build the model. | A database of PFAS compounds with measured C-F bond dissociation energies. chemrxiv.org |

| Modeling Algorithm | Statistical or machine learning method (e.g., Multiple Linear Regression, Random Forest, Neural Network). | Using a neural network to classify chemical trends in PFAS structures. chemrxiv.org |

| Predicted Output | The estimated property or activity for a new compound. | Predicting the bioactivity of untested PFAS compounds against nuclear receptors. nih.gov |

Advanced Spectroscopic Characterization Techniques for 2 Bromo 1,1,1,3,3,3 Hexafluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 2-Bromo-1,1,1,3,3,3-hexafluoropropane, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly insightful.

Due to the molecular structure, CHBr(CF₃)₂, a single proton environment is expected. The ¹H NMR spectrum would theoretically exhibit a septet due to coupling with the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift of this proton would be significantly influenced by the adjacent electronegative bromine and trifluoromethyl groups.

The ¹³C NMR spectrum is anticipated to show two distinct signals. The carbon atom bonded to bromine and hydrogen (CHBr) would appear as a complex multiplet due to coupling with both the proton and the six fluorine atoms. The two equivalent trifluoromethyl (CF₃) carbons would also produce a multiplet, primarily due to coupling with the fluorine atoms and the single proton.

Given the presence of six fluorine atoms, ¹⁹F NMR spectroscopy offers high sensitivity and detailed structural information. The spectrum is expected to show a doublet for the six equivalent fluorine atoms due to coupling with the single vicinal proton. The chemical shift would be characteristic of trifluoromethyl groups.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

|---|---|---|---|

| ¹H | 4.5 - 5.5 | Septet | J(H-F) ≈ 7-10 |

| ¹³C (CHBr) | 40 - 50 | Multiplet | ¹J(C-H), ²J(C-F) |

| ¹³C (CF₃) | 120 - 130 (quartet of septets) | Multiplet | ¹J(C-F), ²J(C-H) |

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, electron ionization (EI) would lead to the formation of a molecular ion [C₃HBrF₆]⁺•.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by two mass-to-charge units (M⁺ and M+2).

The primary fragmentation pathways would likely involve the cleavage of the C-Br and C-C bonds. The loss of a bromine radical is a common fragmentation for alkyl halides. pressbooks.pub Another probable fragmentation is the loss of a trifluoromethyl radical (•CF₃).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Description |

|---|---|---|

| 230/232 | [C₃HBrF₆]⁺• | Molecular Ion (M⁺•) with Bromine Isotope Pattern |

| 151 | [C₃HF₆]⁺ | Fragment from loss of Br• |

| 161/163 | [C₂HBrF₃]⁺• | Fragment from loss of CF₃• |

Vibrational Spectroscopy (FTIR, Raman) for Structural and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

The FTIR spectrum of this compound would be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1100-1350 cm⁻¹ region. The C-H stretching and bending vibrations would appear at higher and lower frequencies, respectively. The C-Br stretching vibration is expected at a lower wavenumber, generally in the 500-600 cm⁻¹ range.

Raman spectroscopy, which is sensitive to changes in polarizability, would complement the FTIR data. The symmetric C-F stretching modes are often strong in the Raman spectrum. Analysis of both FTIR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | 2900-3000 | 2900-3000 | Weak-Medium |

| C-F Stretch | 1100-1350 | 1100-1350 | Strong |

| C-C Stretch | 900-1000 | 900-1000 | Medium |

| C-H Bend | 1350-1450 | 1350-1450 | Medium |

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Bonding Characterization

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is particularly sensitive to the electronic environment of quadrupolar nuclei, such as the bromine isotopes ⁷⁹Br and ⁸¹Br. This makes NQR an excellent tool for investigating intermolecular interactions involving halogens, such as halogen bonding.

In the solid state, the bromine atom in this compound can act as a halogen bond donor. The formation of a halogen bond would perturb the electric field gradient at the bromine nucleus, leading to a shift in the NQR frequency. The magnitude of this shift can be correlated with the strength of the halogen bond. By comparing the NQR frequencies of the compound in different co-crystals or environments, the nature and strength of halogen bonding interactions can be characterized. Computational studies can further aid in the interpretation of experimental NQR data. nih.gov

Application of Other Spectroscopic Methods for Perfluorinated Compound Analysis

The analysis of perfluorinated compounds (PFCs) often employs hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides identification and quantification. wiley-vch.de

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), is a dominant method for the analysis of a wide range of PFCs, especially in environmental and biological samples. wiley-vch.describd.com While less common for small, volatile molecules, LC-MS can be adapted for their analysis and is crucial for non-volatile PFCs.

Other techniques that find application in the broader analysis of PFCs include:

High-Resolution Mass Spectrometry (HRMS) , which provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown PFCs.

These advanced analytical methods, often used in combination, are essential for the comprehensive characterization of this compound and for monitoring its presence and behavior in various matrices.

Environmental Fate and Degradation Pathways of Brominated Fluorocarbons Relevant to 2 Bromo 1,1,1,3,3,3 Hexafluoropropane

Atmospheric Transport and Chemical Lifetime Determination of Brominated Fluorocarbons

Once released into the environment, 2-Bromo-1,1,1,3,3,3-hexafluoropropane is expected to reside predominantly in the gas phase in the ambient atmosphere due to its likely high vapor pressure. regulations.gov Its atmospheric transport and lifetime are primarily determined by its susceptibility to degradation by photochemically-produced hydroxyl radicals (•OH), as it is not expected to absorb sunlight at wavelengths greater than 290 nm and is therefore not susceptible to direct photolysis. regulations.gov

The atmospheric lifetime of hydrofluorocarbons (HFCs) can vary significantly depending on their chemical structure. Many HFCs are potent, short-lived climate pollutants with an average atmospheric lifetime of 15 years. ccacoalition.org For instance, the atmospheric lifetime of 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa) has been reported to be in the range of 222-226 years. regulations.gov The presence of a bromine atom in this compound is expected to influence its atmospheric reactivity and thus its lifetime. For comparison, the estimated atmospheric lifetimes of various bromopentafluoropropane (C3H2BrF5) isomers range from 1.4 to 59 years, highlighting the strong influence of isomeric structure on reactivity with hydroxyl radicals. illinois.edu

Table 1: Estimated Atmospheric Lifetimes and Global Warming Potentials (GWPs) of Selected Hydrofluorocarbons

| Compound | Atmospheric Lifetime (years) | Global Warming Potential (100-year) |

| 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) | 222-226 regulations.gov | 9,810 delaware.gov |

| 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) | 38.9 researchgate.net | 3,220 delaware.gov |

| Bromopentafluoropropane (C3H2BrF5) isomers | 1.4 - 59 illinois.edu | Not specified |

| 2-bromo-3,3,3-trifluoropropene | 7 days (global annually averaged) unep.org | Not specified |

This table presents data for compounds structurally related to this compound to provide context for its potential atmospheric behavior.

Biodegradation Mechanisms of Halogenated Organic Compounds in Environmental Matrices

The biodegradation of halogenated organic compounds is a critical process that determines their fate in soil and water systems. mdpi.com While many of these compounds are resistant to degradation, various microorganisms have evolved enzymatic pathways to break them down. mdpi.com The susceptibility of a halogenated compound to microbial degradation depends on factors such as the type and number of halogen atoms, the structure of the carbon skeleton, and the environmental conditions. nist.gov

For brominated compounds, aerobic biodegradation has been observed to be a viable degradation pathway. For instance, the aerobic biodegradation of the brominated flame retardant tribromoneopentylalcohol (TBNPA) by a groundwater enrichment culture was found to be rapid, with complete debromination occurring within a few days. nih.gov This process was suggested to be initiated by an oxidative step involving the abstraction of a hydrogen atom from a C-H bond. nih.gov In contrast, anaerobic biodegradation of TBNPA was not observed. nih.gov

The enzymatic cleavage of carbon-halogen bonds is a key step in the biodegradation of these compounds. Dehalogenase enzymes, found in various bacteria, can catalyze the removal of halogen atoms through mechanisms such as hydrolysis or reduction. mdpi.com For example, some dehalogenases from Delftia acidovorans have shown activity towards mono- and difluoroacetate. nih.gov However, the efficiency of these enzymes can be low, and the degradation of polyfluorinated compounds remains a challenge. nih.gov

Specific studies on the biodegradation of this compound are currently lacking. However, based on the general principles of halogenated alkane degradation, it is plausible that certain microbial consortia, particularly under aerobic conditions, may be capable of its transformation. The presence of a C-H bond in the molecule could serve as a point of initial enzymatic attack.

Abiotic Degradation Pathways in Aquatic and Terrestrial Environments

In addition to biodegradation, abiotic processes can contribute to the degradation of brominated fluorocarbons in the environment. The primary abiotic degradation pathways in aquatic and terrestrial environments are hydrolysis and photolysis.

Hydrolysis is the reaction of a substance with water. The rate of hydrolysis is influenced by factors such as pH, temperature, and the chemical structure of the compound. For halogenated alkanes, the strength of the carbon-halogen bond plays a significant role, with the C-Br bond being generally weaker than the C-F bond. A study on 2-bromo-3,3,3-trifluoropropene, a structurally similar compound, found it to be hydrolytically stable under acidic, neutral, and basic conditions at 50°C for 5 days, which corresponds to a half-life of greater than one year under environmental conditions (25°C). nih.gov This suggests that hydrolysis of this compound is likely to be a very slow process and not a significant degradation pathway.

Photolysis , or photodegradation, is the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. While direct photolysis of this compound is not expected, indirect photolysis can occur in the presence of photosensitizing substances in water or on soil surfaces. regulations.gov The photodecomposition of brominated flame retardants (BFRs) has been shown to proceed via a stepwise debromination process. flemingcollege.ca The presence of bromine atoms in a molecule can lead to the stretching of the C-Br bond in the first excited state, making it susceptible to cleavage. nih.govcdu.edu.au The photodegradation of BFRs on soil minerals and in the presence of humic substances has been observed, with the rate being influenced by the soil composition and the presence of organic matter. e3s-conferences.org

Environmental Distribution and Partitioning Behavior of Perfluorinated Substances

The environmental distribution of this compound will be governed by its partitioning behavior between different environmental compartments, such as air, water, soil, and biota. Key parameters that describe this behavior include the octanol-water partition coefficient (Kow), which is a measure of a chemical's lipophilicity.

A high Kow value indicates a tendency for a substance to partition into fatty tissues of organisms and to adsorb to organic matter in soil and sediment. While an experimental Kow value for this compound is not available, an estimated log Kow of 2.65 suggests a low potential for bioconcentration in aquatic organisms. regulations.gov For comparison, the log Kow values for other fluorinated compounds can vary widely depending on their structure.

The partitioning of per- and polyfluoroalkyl substances (PFAS) is complex and influenced by both the properties of the chemical and the characteristics of the environmental matrix. For neutral PFAS, there is a general preference for the air phase, with water often being an unpreferred phase. nih.gov This is attributed to weak van der Waals interactions and the high energy required to create a cavity for the molecule in water. nih.gov

Table 2: Estimated Environmental Partitioning Properties of this compound

| Property | Estimated Value | Implication |

| Log Kow | 2.65 regulations.gov | Low potential for bioconcentration in aquatic organisms. regulations.gov |

| Bioconcentration Factor (BCF) | 26 regulations.gov | Low potential for accumulation in aquatic organisms. regulations.gov |

| Vapor Pressure | 1850 mm Hg at 25°C regulations.gov | Expected to exist solely as a gas in the atmosphere. regulations.gov |

These values are based on estimation models and provide an indication of the expected environmental behavior of the compound.

Analytical Methodologies for Tracking Environmental Transformations of Brominated Fluorocarbons

The detection and quantification of brominated fluorocarbons and their degradation products in various environmental matrices require sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including fluorocarbons and brominated flame retardants. nist.govmdpi.com The mass spectrum of a fluorocarbon is often characterized by the abundance of the CF3+ ion. nist.govnist.gov

For the analysis of these compounds in complex environmental samples such as soil, water, and biota, sample preparation is a critical step to remove interferences. Techniques such as solid-phase extraction (SPE) and dispersive solid-phase extraction (dSPE) are commonly employed for sample cleanup. nih.gov

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is another powerful tool for the analysis of brominated and fluorinated compounds, especially for less volatile or more polar transformation products. mdpi.com These methods offer high sensitivity and selectivity, allowing for the detection of trace levels of contaminants. mdpi.com

In recent years, high-resolution mass spectrometry (HRMS) has also been utilized for the identification of unknown transformation products of brominated compounds in environmental samples. mdpi.com The characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) is a useful feature in mass spectrometry for identifying bromine-containing compounds. researchgate.net

Table 3: Common Analytical Techniques for Brominated Fluorocarbons

| Analytical Technique | Abbreviation | Typical Application |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile and semi-volatile compounds in air, water, and soil. nist.govmdpi.com |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Analysis of less volatile and polar compounds in water, soil, and biological samples. mdpi.com |

| High-Resolution Mass Spectrometry | HRMS | Identification of unknown transformation products in complex environmental matrices. mdpi.com |

| Solid-Phase Extraction | SPE | Sample cleanup and pre-concentration from water and other liquid samples. nih.gov |

Q & A

Q. What are the established synthesis routes for 2-bromo-1,1,1,3,3,3-hexafluoropropane, and how do reaction conditions influence yield?

The compound can be synthesized via halogen exchange reactions. A common method involves reacting 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride (HF) in the presence of a chromium-based catalyst (e.g., chromium(III) chloride) under controlled temperature and pressure. Optimizing catalyst concentration (5–10 wt%) and reaction time (12–24 hours) at 80–120°C improves yields by minimizing side products like unreacted chlorinated intermediates . Purity can be enhanced via fractional distillation, though brominated byproducts may require additional purification steps (e.g., column chromatography).

Q. Which analytical techniques are most effective for characterizing this compound in reaction mixtures?

- 19F NMR Spectroscopy : Provides real-time monitoring of fluorinated intermediates and products. For example, distinct shifts for CF3 groups (~-63 ppm) and brominated carbons (~-70 ppm) help track reaction progress .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for identifying volatile impurities (e.g., residual chlorinated precursors) due to high sensitivity.

- FT-IR Spectroscopy : Detects functional groups like C-Br (500–600 cm⁻¹) and C-F (1000–1400 cm⁻¹) to confirm structural integrity.

Q. What are the primary research applications of this compound in materials science and chemistry?

- Dielectric Gases : Its high dielectric strength (~30 kV/cm) and thermal stability make it suitable for high-voltage insulation studies, particularly in gas-filled transformers .

- Fluorinated Polymer Synthesis : Acts as a precursor for introducing hexafluoroisopropyl groups into polymers, enhancing thermal resistance and chemical inertness .

- Reaction Solvent : Used in organofluorine chemistry for reactions requiring low polarity and high stability, such as radical fluorinations .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and spectroscopic methods?

- In Situ NMR Studies : 19F NMR can track intermediates during nucleophilic substitution reactions. For example, TBAF (tetrabutylammonium fluoride) induces elimination pathways, forming fluorinated alkenes via β-hydride elimination, observed as new peaks at -120 to -130 ppm .

- Isotopic Labeling : Using deuterated solvents (e.g., THF-d8) helps distinguish protonation sites in mechanistic studies.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for bromine displacement reactions.

Q. What thermodynamic models accurately predict the phase behavior of this compound in mixed refrigerant systems?

The Nakamura-Breedveld-Prausnitz (NBP) equation of state effectively models vapor-liquid equilibrium (VLE) for fluoropropane mixtures. Parameters like reduced density (η) and compressibility factor (Z) are calibrated using experimental data for binary systems (e.g., with cyclohexane or toluene). Deviations >5% may indicate a need to account for polar interactions in the model .

Q. How can researchers resolve contradictions in reported impurity profiles from different synthesis methods?

- Systematic Screening : Compare impurity spectra (GC-MS, HPLC) from chromium-catalyzed vs. alternative routes (e.g., photochemical bromination).

- Catalyst Optimization : Chromium catalysts may introduce trace metal residues, while zeolite-based catalysts reduce halogen exchange byproducts .

- Post-Synthesis Trapping : Scavengers like silica-bound quaternary ammonium salts remove unreacted bromine or HF.

Q. What environmental and safety considerations are critical when designing experiments with this compound?

- Global Warming Potential (GWP) : Listed under the Kyoto Protocol, its GWP (~6,300 over 100 years) necessitates containment protocols to prevent atmospheric release .

- Handling Precautions : Classified as a liquefied gas (UN 3163), it requires pressurized storage and ventilation to mitigate asphyxiation risks .

- Waste Management : Neutralize brominated byproducts with aqueous bases (e.g., NaOH) before disposal.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.